molecular formula C11H18BrNO2 B2903235 Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 2416243-47-3

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B2903235
M. Wt: 276.174
InChI Key: KNMBZCCAGBHPAY-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate involves the reaction of tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate with bromine and methylmagnesium bromide.

Starting Materials
Tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate, Bromine, Methylmagnesium bromide

Reaction
Step 1: Tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate is dissolved in anhydrous ether., Step 2: Bromine is added dropwise to the solution while stirring at room temperature., Step 3: The reaction mixture is stirred for 2 hours at room temperature., Step 4: Methylmagnesium bromide is added dropwise to the reaction mixture while stirring at room temperature., Step 5: The reaction mixture is stirred for 2 hours at room temperature., Step 6: The reaction mixture is quenched with water and extracted with ether., Step 7: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure., Step 8: The crude product is purified by column chromatography to obtain Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate.

Mechanism Of Action

The mechanism of action of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that it exerts its anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Biochemical And Physiological Effects

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to exhibit potent analgesic and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits significant activity against a wide range of cancer cell lines and inflammatory mediators. However, it also has several limitations. It is highly reactive and can be difficult to handle, and it exhibits significant toxicity at high concentrations.

Future Directions

There are several future directions for the study of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of its potential applications in other fields such as neurology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential.
In conclusion, tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound that has potential applications in various fields of science. It exhibits significant activity against cancer cell lines and inflammatory mediators, making it a potential candidate for cancer therapy and the treatment of pain and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant activity against a wide range of cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMBZCCAGBHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCN(C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

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